Isooctyl 3-mercaptopropionate
Overview
Description
Isooctyl 3-mercaptopropionate is an organosulfur compound with the molecular formula C11H22O2S . It is a colorless liquid known for its thiol group, which imparts unique chemical properties. This compound is widely used in various industrial applications due to its ability to act as a polymerization modifier and crosslinking agent .
Mechanism of Action
Target of Action
Isooctyl 3-mercaptopropionate, also known as IOMP, primarily targets the polymerization process of various materials . It acts as a reactive intermediate or a polymer modifier , playing a crucial role in the production of plastics and coatings .
Mode of Action
The mode of action of this compound involves its function as a chain transfer agent . In the polymerization process, it helps control the molecular weight of the polymer by transferring active centers from growing polymer chains to other molecules . This transfer process results in the termination of the original chain growth and the initiation of a new chain .
Biochemical Pathways
By acting as a chain transfer agent, this compound can influence the length and structure of polymer chains, thereby affecting the properties of the resulting polymer material .
Result of Action
The primary result of this compound’s action is the modification of polymer properties. By acting as a chain transfer agent, it can influence the molecular weight of the polymer, which in turn affects the physical and chemical properties of the polymer material . This can lead to improvements in the mechanical and thermal properties of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctyl 3-mercaptopropionate can be synthesized by reacting isooctanol with 3-mercaptopropionic acid in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate esterification. The resulting product is then purified through distillation and recrystallization processes.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Isooctyl 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers.
Scientific Research Applications
Isooctyl 3-mercaptopropionate has diverse applications in scientific research:
Chemistry: Used as a chain transfer agent in polymerization reactions to control molecular weight distribution.
Biology: Employed in the synthesis of thiolated biomolecules for studying protein interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable thiol bonds.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its crosslinking properties.
Comparison with Similar Compounds
- Pentaerythritol tetrakis (3-mercaptopropionate)
- Trimethylolpropane tris (3-mercaptopropionate)
- Butyl 3-mercaptopropionate
- Methyl 3-mercaptopropionate
Comparison: Isooctyl 3-mercaptopropionate is unique due to its branched isooctyl group, which imparts greater hydrophobicity and flexibility compared to its linear counterparts. This makes it particularly useful in applications requiring enhanced water resistance and mechanical properties .
Properties
IUPAC Name |
6-methylheptyl 3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c1-10(2)6-4-3-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUWXKIPGGZNJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274150 | |
Record name | 6-Methylheptyl 3-sulfanylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
89136-90-3, 30374-01-7 | |
Record name | 6-Methylheptyl 3-mercaptopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89136-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030374017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylheptyl 3-mercaptopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089136903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methylheptyl 3-sulfanylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctyl 3-mercaptopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-methylheptyl 3-mercaptopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Methylheptyl 3-mercaptopropionate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ2YYL7PUF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Isooctyl 3-Mercaptopropionate in the provided research articles?
A1: In the provided research, this compound is primarily utilized as a chain transfer agent in the synthesis of acrylic-based polymers, specifically for controlling the molecular weight of the polymers. [, , , , ]
Q2: How does this compound impact the properties of acrylic coatings?
A2: this compound influences the molar mass of the copolymers used in acrylic coatings. Reducing the molar mass, in turn, affects key coating properties. Studies demonstrate that lower molar mass, achieved by incorporating this compound, leads to a decrease in the minimum film-forming temperature of the coatings. [, ] This implies that coatings can be formed at lower temperatures, potentially saving energy during the manufacturing process.
Q3: Can you elaborate on the mechanism by which this compound controls polymer molecular weight?
A3: this compound functions as a chain transfer agent during polymerization. It interrupts the growing polymer chain by donating its hydrogen atom to the active radical end of the growing chain. This terminates the growth of that particular chain. Simultaneously, the this compound molecule itself becomes a radical, capable of initiating the growth of a new polymer chain. This process effectively controls the average chain length and thus the molar mass of the final polymer product. []
Q4: Apart from acrylic coatings, what other applications utilize this compound?
A4: this compound finds application in formulating alkaline-soluble acrylate emulsions. These emulsions are versatile and are used in products like adhesives, coatings, thickening agents, and various additives for industries ranging from construction to paper manufacturing. []
Q5: this compound was used in a "click chemistry" reaction. Could you elaborate on this?
A5: Researchers used this compound to functionalize a specific type of polyester, poly(LO-alt-PA), by targeting its vinyl double bonds. [] This reaction, known as thiol-ene click chemistry, is highly efficient and allows for the controlled modification of polymers with specific functional groups. This modification can introduce new properties to the polymer, such as altered hydrophobicity or the ability to interact with other molecules in specific ways.
Q6: Are there any analytical techniques specifically highlighted for characterizing polymers synthesized using this compound?
A6: Yes, the research articles emphasize the importance of Size Exclusion Chromatography (SEC) and Asymmetric Flow Field Flow Fractionation (A4F), both coupled with Multi-Angle Light Scattering (MALS) detectors (SEC-MALS and A4F-MALS respectively), for determining the molar mass distribution of the synthesized polymers. [, ] These techniques are particularly valuable for characterizing complex polymer systems, especially those containing microgels or core-shell structures.
Q7: What is the significance of studying the molar mass distribution in these applications?
A7: Understanding the molar mass distribution is crucial because it directly impacts the physical and chemical properties of polymers, including their mechanical strength, viscosity, and film-forming abilities. By fine-tuning the molar mass distribution through the use of this compound, researchers can optimize the performance of the final products for their intended applications. [, , ]
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